molecular formula C10H4Cl2F3NO2 B6360138 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone CAS No. 138778-63-9

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone

Cat. No. B6360138
CAS RN: 138778-63-9
M. Wt: 298.04 g/mol
InChI Key: SDVMKCINOQEYHJ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone (4-DCTFO) is a synthetic organic compound that has recently been gaining attention due to its potential applications in the field of scientific research. 4-DCTFO is a small molecule that has demonstrated the ability to interact with a variety of biological targets, including those involved in signal transduction, cell cycle regulation, and apoptosis. This makes it an attractive compound for use in a wide range of biomedical research applications.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has been shown to have potential applications in a variety of scientific research areas. It has been used to study the role of protein kinases in signal transduction pathways, as well as the regulation of cell cycle progression and apoptosis. Additionally, it has been used to investigate the effects of oxidative stress on cell viability and to study the impact of drugs on cellular processes. These applications demonstrate the potential of this compound as a useful tool for scientific research.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is not yet fully understood. However, it is known to interact with a variety of biological targets, including protein kinases, cell cycle regulators, and apoptotic proteins. It is believed that this compound acts as an inhibitor of these targets, which can lead to the inhibition of certain cellular processes. Additionally, this compound has been shown to have some antioxidant activity, which may contribute to its effects on cell viability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of protein kinases, which can lead to the inhibition of signal transduction pathways and the regulation of cell cycle progression. Additionally, this compound has been shown to have some antioxidant activity, which may contribute to its effects on cell viability.

Advantages and Limitations for Lab Experiments

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used to study a variety of biological targets. Additionally, it has been shown to have some antioxidant activity, which may be beneficial for certain experiments. However, it is important to note that this compound has not been extensively studied, so its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

Given the potential of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone for scientific research, there are a number of potential future directions that could be explored. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and development. Additionally, further research into the synthesis method of this compound could lead to more efficient and cost-effective methods for laboratory synthesis. Finally, further investigation into the antioxidant activity of this compound could lead to the development of novel therapeutic strategies for the treatment of diseases related to oxidative stress.

Synthesis Methods

4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is synthesized in a two-step reaction. In the first step, a 4-chloro-2-trifluoromethyl-5(2H)-oxazolone is synthesized from 4-chloro-3,4-dichlorophenol and trifluoromethyl isocyanate. This is followed by a second step, in which the 4-chloro-2-trifluoromethyl-5(2H)-oxazolone is reacted with sodium borohydride to form this compound. This two-step synthesis method is relatively simple and efficient, making it a suitable method for laboratory synthesis.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO2/c11-5-2-1-4(3-6(5)12)7-8(17)18-9(16-7)10(13,14)15/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVMKCINOQEYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(OC2=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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